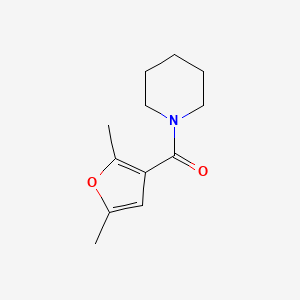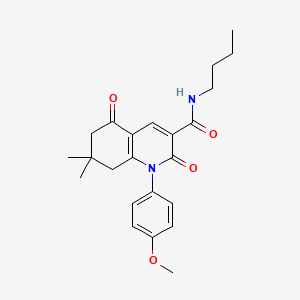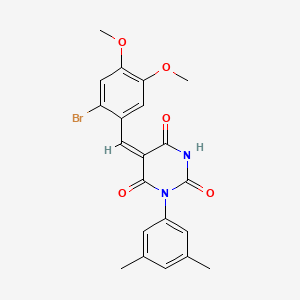
1-(2-naphthyl)-3-(2-naphthylamino)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-naphthyl)-3-(2-naphthylamino)-2,5-pyrrolidinedione, commonly known as NPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NPD is a heterocyclic compound that belongs to the family of pyrrolidinediones. It has a unique molecular structure that makes it an ideal candidate for use in various scientific experiments.
Wirkmechanismus
The mechanism of action of NPD is not fully understood. However, it is believed that NPD acts as an electron transporter in OLEDs. When an electric current is passed through an OLED containing NPD, the electrons are transported through the NPD layer, resulting in the emission of light.
Biochemical and Physiological Effects:
NPD has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that NPD may have antioxidant properties and could potentially be used as a therapeutic agent for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using NPD in lab experiments is its unique molecular structure, which makes it an ideal candidate for use in various scientific experiments. However, one of the limitations of using NPD is its complex synthesis process, which can make it difficult to obtain large quantities of the compound.
Zukünftige Richtungen
There are several potential future directions for research on NPD. One area of research is in the development of new OLEDs that use NPD as the electron-transporting material. Another area of research is in the investigation of the potential therapeutic applications of NPD for the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, NPD is a unique and promising compound that has gained significant attention in scientific research due to its potential applications in various fields. While there is still much to learn about the compound, the current research suggests that NPD has many potential applications in the fields of organic electronics and medicine.
Synthesemethoden
The synthesis of NPD is a complex process that involves several steps. One of the most common methods for synthesizing NPD is the reaction of 2-naphthylamine with maleic anhydride in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to obtain NPD.
Wissenschaftliche Forschungsanwendungen
NPD has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is in the field of organic electronics. NPD has been found to be an effective material for use in organic light-emitting diodes (OLEDs) due to its excellent electron-transporting properties.
Eigenschaften
IUPAC Name |
1-naphthalen-2-yl-3-(naphthalen-2-ylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c27-23-15-22(25-20-11-9-16-5-1-3-7-18(16)13-20)24(28)26(23)21-12-10-17-6-2-4-8-19(17)14-21/h1-14,22,25H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDUOUNEHXSQTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC3=CC=CC=C3C=C2)NC4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-5-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5201222.png)

![(3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine](/img/structure/B5201231.png)
![4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5201235.png)

![N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5201255.png)
![1-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-naphthol hydrochloride](/img/structure/B5201263.png)

![2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5201286.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201287.png)


![N-(1-(1-adamantyl)-2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)-4-methylbenzamide](/img/structure/B5201308.png)
![N-(2-chlorophenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5201317.png)